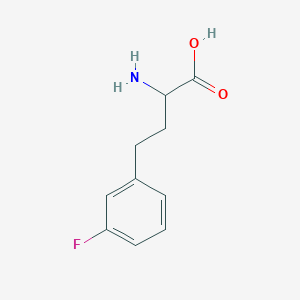

2-Amino-4-(3-fluorophenyl)butanoic acid

Descripción

Propiedades

IUPAC Name |

2-amino-4-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUPJVAZBFPWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291181 | |

| Record name | α-Amino-3-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225233-80-7 | |

| Record name | α-Amino-3-fluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-fluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation and Asymmetric Reduction Route

One effective method involves starting from 3-fluorophenylacetic acid or its analogs, which are condensed with cyclic diketones such as 2,2-dimethyl-1,3-dioxane-4,6-dione to form intermediate diketones. This is followed by:

- Decarboxylation to simplify the intermediate structure.

- Reaction with tert-butyl carbamate to introduce the amino group as a protected enamine.

- Asymmetric reduction to yield the chiral this compound.

This approach allows for control over stereochemistry and high purity of the final product. It has been demonstrated in related compounds such as 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which shares similar synthetic challenges.

Use of BOC-Protected Intermediates and Organic Solvent Extraction

Another method, as detailed in patent literature for related trifluorophenyl derivatives, involves:

- Preparation of BOC-protected amino acid intermediates (e.g., BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid).

- Use of an organic solvent immiscible with water (such as toluene, methyl tert-butyl ether, or dichloromethane) to dissolve the fluorophenyl-containing compound.

- Reaction with an inorganic base (preferably sodium hydroxide) in aqueous media to facilitate condensation and subsequent product formation.

- Extraction and purification steps to isolate high-purity protected amino acid intermediates.

This method emphasizes process stability, short reaction times, and suitability for industrial-scale production, with controlled impurity formation.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Condensation | 3-Fluorophenylacetic acid, cyclic diketone (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione), organic solvents such as tetrahydrofuran | Formation of diketone intermediate |

| Decarboxylation | Heat or catalytic conditions | Removal of carboxyl group to simplify intermediate |

| Amino Group Introduction | tert-butyl carbamate, base catalysts (e.g., 4-dimethylaminopyridine) | Formation of protected amino enamine intermediate |

| Asymmetric Reduction | Chiral catalysts or reducing agents | Stereoselective formation of amino acid |

| Protection/Deprotection | BOC protection, acid/base treatments | Control of amino group reactivity |

| Extraction | Organic solvents immiscible with water (toluene, MTBE, dichloromethane) | Separation and purification of product |

Purity and Yield Considerations

- Use of BOC-protection and controlled reaction conditions minimizes condensation impurities.

- Selection of inorganic base (sodium hydroxide preferred) and organic solvent (toluene favored) enhances yield and purity.

- Short reaction times and stable processes are critical for industrial scalability.

- Asymmetric reduction ensures high enantiomeric excess, important for biological activity.

Comparative Summary Table of Preparation Approaches

| Preparation Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Condensation + Asymmetric Reduction | 3-Fluorophenylacetic acid, cyclic diketone, tert-butyl carbamate | Condensation, decarboxylation, amino protection, asymmetric reduction | High stereochemical control, high purity | Multi-step, requires chiral catalysts |

| BOC-Protected Intermediate Synthesis | Fluorophenyl-substituted intermediates, inorganic base, organic solvent | BOC protection, aqueous-organic reaction, extraction | Industrially scalable, short reaction time | Requires careful solvent/base choice to minimize impurities |

Research Findings and Industrial Relevance

- The condensation and asymmetric reduction route has been validated for similar fluorophenylbutanoic acids with demonstrated biological activities, such as antidiabetic effects.

- Patent disclosures highlight the industrial applicability of BOC-protected intermediate synthesis with stable and reproducible processes suitable for scale-up.

- Both methods emphasize the importance of solvent choice and base selection to optimize yield and purity, critical for pharmaceutical-grade material production.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and condensation reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Condensation: Condensation reactions may involve reagents like thionyl chloride (SOCl2) or carbodiimides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and other functionalized compounds.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antidiabetic Properties

Research has indicated that derivatives of 2-amino-4-(3-fluorophenyl)butanoic acid may exhibit hypoglycemic effects. For instance, a study combined this compound with menthol to create a new candidate drug molecule (BHF) aimed at treating type II diabetes. The results demonstrated significant antidiabetic activity, with effective doses starting at 10 mg/kg, outperforming established drugs like metformin in certain cases .

1.2 Neuroprotective Effects

Another promising application is in the treatment of neurodegenerative diseases. Compounds related to this compound have been studied for their ability to inhibit enzymes involved in neurodegeneration, such as kynurenine-3-hydroxylase. These compounds could potentially offer therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of this compound typically involves several steps, including the use of organic solvents and specific reagents to ensure high purity and yield. Recent patents have outlined methods that enhance the efficiency of this synthesis while minimizing impurities .

Table 1: Synthetic Route Overview

| Step | Reagent/Condition | Description |

|---|---|---|

| 1 | Organic Solvent | Use of dichloromethane or toluene for reaction medium |

| 2 | Inorganic Base | Sodium hydroxide or potassium carbonate for pH adjustment |

| 3 | Reaction Time | Typically 4-18 hours at controlled temperatures |

Biological Interactions

3.1 GABA_B Receptor Modulation

this compound has been identified as an agonist at GABA_B receptors, which play a crucial role in neurotransmission. This interaction suggests potential applications in treating anxiety disorders and other conditions influenced by GABAergic signaling.

Case Studies

Case Study: Development of BHF for Diabetes Treatment

The synthesis of BHF from this compound and menthol was investigated for its hypoglycemic effects on diabetic mice. The study found that BHF not only promoted insulin secretion but also enhanced drug absorption through the skin, indicating a novel approach to diabetes management .

Mecanismo De Acción

The mechanism by which 2-Amino-4-(3-fluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorophenyl group may influence the compound's binding affinity to receptors or enzymes. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

2-Amino-4-(trifluoromethoxy)butanoic Acid

- Structure : Features a trifluoromethoxy (-OCF₃) group instead of a fluorophenyl moiety.

- Properties: pKa: Reported as 2.1 (carboxylic acid) and 9.3 (amino group), indicating moderate acidity compared to natural aliphatic amino acids. log D (pH 7.4): 0.98, suggesting higher lipophilicity than non-fluorinated analogs, enhancing membrane permeability .

- Significance : The electron-withdrawing -OCF₃ group increases metabolic stability, making it a candidate for peptidomimetic drug design.

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

- Structure : A pyridine derivative with a 4-fluorophenyl group and naphthyl substituent.

- Properties :

- Significance: Demonstrates the role of fluorination in stabilizing aromatic interactions, though its heterocyclic core differs from butanoic acid derivatives.

2-Amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid

- Structure: Contains a sulfur-based ethylsulfanyl side chain with an imino group.

- Properties: Molecular Weight: 231.3 g/mol (C₈H₁₇N₃O₂S). Reactivity: The thioether and imino groups may participate in redox reactions or metal chelation, distinguishing it from fluorophenyl analogs .

(S)-2-Amino-4-((trifluoromethyl)thio)butanoic Acid

- Structure : Incorporates a trifluoromethylthio (-SCF₃) group.

- Properties: Molecular Weight: 203.18 g/mol (C₅H₈F₃NO₂S). log D: Predicted to be >1.5 due to the highly lipophilic -SCF₃ group, exceeding the lipophilicity of 3-fluorophenyl derivatives .

3-Amino-4-phenylbutanoic Acid

- Structure : Lacks fluorine but retains a phenyl group.

- Significance: Highlights fluorine’s role in improving drug-like properties, as non-fluorinated analogs may exhibit lower metabolic resistance.

Data Table: Key Properties of Compared Compounds

*Estimated properties based on structural analogs.

Notes

Limitations: Direct experimental data on this compound is unavailable; comparisons rely on structurally related compounds.

Sulfur vs. Fluorine : Sulfur-containing derivatives (e.g., -SCF₃) exhibit distinct electronic profiles, favoring applications in enzyme inhibition over receptor binding .

Actividad Biológica

2-Amino-4-(3-fluorophenyl)butanoic acid, also known as a fluorinated amino acid, is a compound of significant interest in pharmaceutical research due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their biological properties, making them valuable in drug development. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H12FNO2

- Molecular Weight : 199.21 g/mol

- CAS Number : 225233-80-7

The biological activity of this compound is primarily attributed to its structural similarity to natural amino acids, allowing it to interact with various biological targets. The fluorine atom enhances lipophilicity and metabolic stability, which can influence the compound's interaction with enzymes and receptors.

Biological Activities

-

Neuroprotective Effects :

- Research indicates that derivatives of amino acids with fluorinated phenyl groups exhibit neuroprotective properties. These compounds may inhibit enzymes involved in neurodegenerative diseases, such as kynurenine-3-hydroxylase, which is implicated in conditions like Alzheimer's and Huntington's disease .

- Antidiabetic Properties :

-

Cancer Research :

- The compound's ability to modulate histone deacetylase (HDAC) activity has been investigated due to its role in cancer progression. Inhibitors targeting HDACs can restore normal gene expression patterns in cancer cells, suggesting that fluorinated amino acids may serve as potential therapeutic agents .

Table 1: Summary of Biological Activities

Notable Research Findings

- Neurodegenerative Disease Prevention :

- Hypoglycemic Effects :

- HDAC Inhibition :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-4-(3-fluorophenyl)butanoic acid, and how can purity be ensured?

- Methodology : Multi-step organic synthesis is typically employed, starting with fluorophenyl-containing precursors. For example, a Friedel-Crafts alkylation or Suzuki-Miyaura coupling may introduce the 3-fluorophenyl group to an amino acid backbone. High purity (>95%) is achieved using recrystallization, column chromatography, or preparative HPLC. Analytical techniques like NMR (to confirm fluorine substitution patterns) and LC-MS (to verify molecular weight) are critical for quality control .

Q. How can the structural integrity of this compound be confirmed?

- Methodology : Use a combination of spectroscopic and crystallographic methods:

- NMR : H and C NMR to resolve the fluorine-induced splitting patterns and confirm stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to validate the molecular formula (CHFNO).

- X-ray Diffraction : For absolute stereochemical confirmation, if single crystals are obtainable .

Q. What biological targets are associated with fluorophenyl-substituted amino acids like this compound?

- Methodology : Preliminary screens often focus on neurotransmitter systems due to structural similarities to phenylalanine derivatives. In vitro assays (e.g., radioligand binding studies for dopamine or serotonin receptors) and cell-based models (e.g., neuronal uptake inhibition) are used to identify activity. Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in enzymes or transporters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroprotective effects of fluorophenyl-substituted amino acids?

- Methodology : Discrepancies may arise from variations in experimental models (e.g., primary neurons vs. immortalized cell lines). To address this:

- Standardize assays across labs (e.g., oxidative stress models using HO or glutamate excitotoxicity).

- Perform metabolomic profiling to identify active metabolites or degradation products.

- Use isotopic labeling (e.g., F NMR) to track compound stability and distribution in biological matrices .

Q. What strategies optimize the enantiomeric purity of this compound for receptor-specific studies?

- Methodology : Chirality is critical for biological activity. Solutions include:

- Asymmetric Synthesis : Use chiral catalysts (e.g., Evans’ oxazolidinones) during the amino acid coupling step.

- Enzymatic Resolution : Lipase-mediated kinetic resolution to separate enantiomers.

- Analytical Validation : Chiral HPLC with UV/fluorescence detection to confirm enantiomeric excess (>99%) .

Q. How can computational modeling improve the design of fluorophenyl-substituted amino acids for targeted drug delivery?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict interactions with blood-brain barrier transporters (e.g., LAT1).

- QSAR Models : Corrogate fluorine’s position (meta vs. para) with logP and solubility to optimize bioavailability.

- MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .

Q. What are the challenges in assessing metabolic stability of this compound, and how can they be mitigated?

- Methodology : Fluorine can alter metabolic pathways. Approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.